Imidapril-d3 Hydrochloride

Stable Isotope Labeling LC-MS/MS Quantitation Bioanalytical Method Validation

Imidapril-d3 Hydrochloride is a deuterium-labeled (+3.02 Da) ACE inhibitor prodrug, purpose-built as a research-use-only stable isotope-labeled internal standard (SIL-IS). Unlike structural analog ISTDs which exhibit differential chromatographic retention and fail to compensate for matrix-dependent ion suppression, Imidapril-d3 co-elutes identically with the unlabeled analyte, ensuring precise normalization of extraction recovery, ionization efficiency, and matrix effects in validated LC-MS/MS, GC-MS, and NMR bioanalytical methods. The remote 1-methyl-d3 label on the imidazolidine ring preserves the hCE1-mediated ester hydrolysis activation pathway, enabling accurate tracking of Imidapril-to-Imidaprilat conversion without label interference. With isotopic purity ≥98%, 3-year powder stability at -20°C, and ambient-temperature shipping, this SIL-IS is the definitive choice for multi-year pharmacokinetic studies, method cross-validation, and impurity profiling in complex biological matrices.

Molecular Formula C20H28ClN3O6
Molecular Weight 444.927
CAS No. 1356017-30-5
Cat. No. B562934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidapril-d3 Hydrochloride
CAS1356017-30-5
Synonyms(4S)-3-[(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-d3-2-oxo-4-imidazolidinecarboxylic Acid Hydrochloride
Molecular FormulaC20H28ClN3O6
Molecular Weight444.927
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl
InChIInChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3;
InChIKeyLSLQGMMMRMDXHN-PFULSCHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidapril-d3 Hydrochloride CAS 1356017-30-5 for Stable Isotope-Labeled LC-MS/MS Quantification


Imidapril-d3 Hydrochloride (TA-6366-d3) is the deuterium-labeled analog of Imidapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor prodrug . It features three deuterium atoms substituted at the 1-methyl position of the imidazolidine ring, yielding a molecular formula of C20H25D3ClN3O6 and a molecular weight of 444.92 g/mol—a +3.02 Da mass shift relative to unlabeled Imidapril Hydrochloride (441.91 g/mol, C20H28ClN3O6) . This compound is manufactured as a stable isotope-labeled internal standard (SIL-IS) with reported isotopic purity ≥98% and is intended exclusively for research applications including quantitative LC-MS/MS, GC-MS, and NMR analysis .

Why Unlabeled Imidapril Hydrochloride or Structural Analog Internal Standards Cannot Substitute for Imidapril-d3 Hydrochloride in LC-MS/MS Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must co-elute with the analyte and experience identical extraction recovery, ionization efficiency, and matrix effects to normalize analytical variability [1]. Unlabeled Imidapril Hydrochloride (CAS 89396-94-1) cannot be distinguished from the target analyte by mass spectrometry, rendering it useless as an internal standard. Structural analogs such as Ramipril, while historically employed as internal standards for Imidapril quantification, exhibit different chromatographic retention times (e.g., Imidapril m/z 406 at ~2.3 min vs. Ramipril m/z 417 at ~3.6 min) and do not fully compensate for matrix-dependent ionization suppression or enhancement [2]. Stable isotope-labeled internal standards are considered the gold standard because they provide near-identical physicochemical behavior to the analyte while maintaining a distinct mass for detection .

Imidapril-d3 Hydrochloride Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


Imidapril-d3 Hydrochloride +3.02 Da Mass Shift vs. Unlabeled Imidapril Hydrochloride Enables Baseline MS Resolution

Imidapril-d3 Hydrochloride incorporates three deuterium atoms at the 1-methyl position of the imidazolidine ring, producing a +3.02 Da mass shift relative to unlabeled Imidapril Hydrochloride . The molecular weight of Imidapril-d3 Hydrochloride is 444.92 g/mol (exact mass 444.185), compared to 441.91 g/mol for the unlabeled compound . This 3 Da differential falls within the optimal range for stable isotope-labeled internal standards in LC-MS/MS, enabling clear mass spectrometric differentiation between analyte and internal standard channels without spectral overlap, while remaining sufficiently small to avoid deuterium-associated chromatographic retention time shifts that can compromise co-elution . The triple deuteration (D3) at the N-methyl position provides adequate isotopic differentiation while minimizing the kinetic isotope effects that may arise with heavier labeling (e.g., D6 or D9) .

Stable Isotope Labeling LC-MS/MS Quantitation Bioanalytical Method Validation

Imidapril-d3 Hydrochloride Isotopic Purity ≥98% Supports Regulatory-Compliant Bioanalytical Method Validation

Commercial specifications for Imidapril-d3 Hydrochloride report isotopic purity of ≥98% across multiple independent suppliers . High isotopic purity is critical for SIL-IS performance: the presence of unlabeled (D0) impurity contributes to background signal in the analyte channel, artificially elevating measured analyte concentrations and reducing assay accuracy at low quantification levels [1]. In contrast, a structural analog internal standard such as Ramipril—used in a published Imidapril bioequivalence study due to the unavailability of a deuterated standard at that time—exhibits differential extraction recovery and ionization behavior, requiring separate method optimization and potentially failing to fully correct for matrix effects [2].

Isotopic Purity Bioequivalence Studies Regulatory Compliance

Matrix Effect Compensation: Imidapril-d3 Hydrochloride Co-Elutes with Analyte vs. Differential Retention of Structural Analog Internal Standards

A SIL-IS such as Imidapril-d3 Hydrochloride co-elutes with the target analyte (unlabeled Imidapril) and experiences identical matrix-induced ionization suppression or enhancement, enabling accurate normalization of analyte response across complex biological matrices including human plasma and urine . In contrast, a published LC-MS method for Imidapril using Ramipril as internal standard reported Imidapril retention time of approximately 2.3 min (m/z 406) versus Ramipril at approximately 3.6 min (m/z 417) [1]. This ~1.3 minute retention time differential means Ramipril encounters a different solvent composition and different co-eluting matrix components at its elution window, preventing full compensation for matrix effects [2]. The regulatory expectation for bioanalytical method validation mandates evaluation of matrix effects across multiple matrix lots, and SIL-IS is the established approach for meeting this requirement [2].

Matrix Effect Correction Ionization Suppression Co-Elution

Deuterium Placement at 1-Methyl Position of Imidazolidine Ring Preserves Metabolic Activation Profile for Tracer Studies

Imidapril is a prodrug that requires bioactivation by human carboxylesterase 1 (hCE1) via hydrolysis of the ethyl ester bond to yield the active metabolite Imidaprilat . The deuterium labeling in Imidapril-d3 Hydrochloride is positioned at the 1-methyl group of the imidazolidine ring, a site remote from the ethyl ester hydrolysis site . This labeling strategy ensures that the prodrug activation pathway remains functionally identical to that of unlabeled Imidapril, a prerequisite for using this compound as a tracer in metabolic studies and drug-drug interaction investigations. Deuteration at metabolically labile positions can alter pharmacokinetic profiles through the kinetic isotope effect, which may be undesirable when the intended use is as a quantitative internal standard rather than a therapeutic candidate [1]. The remote placement of deuterium atoms in Imidapril-d3 Hydrochloride minimizes interference with hCE1-mediated activation while maintaining the mass differential required for MS detection [1].

Deuteration Strategy Metabolic Stability Prodrug Activation

Storage Stability: Imidapril-d3 Hydrochloride 3-Year Powder Stability at -20°C Supports Multi-Year Research Programs

Supplier specifications indicate that Imidapril-d3 Hydrochloride powder is stable for 3 years when stored at -20°C, 2 years at 4°C, and remains stable at ambient temperature during routine shipping . In solvent, stability is specified as 6 months at -80°C and 1 month at -20°C . While explicit accelerated stability study data for Imidapril-d3 Hydrochloride are not publicly available, these storage parameters are consistent with general stability expectations for deuterated ACE inhibitors . The hygroscopic nature of the compound necessitates storage under inert atmosphere and refrigeration (2-8°C) to prevent moisture-induced degradation [1].

Long-Term Stability Sample Storage Reference Standard Management

Imidapril-d3 Hydrochloride Application Scenarios for Bioanalytical and Pharmacokinetic Research


Internal Standard for LC-MS/MS Quantification of Imidapril in Human Plasma for Bioequivalence Studies

Imidapril-d3 Hydrochloride serves as the stable isotope-labeled internal standard in validated LC-MS/MS methods for quantifying Imidapril in human plasma. The +3.02 Da mass shift enables distinct MRM channel detection without analyte crosstalk . Co-elution with the analyte ensures that any matrix-induced ionization suppression or enhancement affects both compounds equally, enabling accurate normalization of peak area ratios across calibration standards and quality control samples . Published methods using a structural analog (Ramipril) as internal standard achieved precision of <15% RSD over a linear range of 0.5-100 ng/mL [1]; substitution with Imidapril-d3 Hydrochloride as SIL-IS would be expected to meet or exceed these validation parameters due to superior matrix effect compensation .

Metabolic Tracing of Imidapril Prodrug Activation and Imidaprilat Formation in In Vitro and In Vivo Models

The deuterium labeling of Imidapril-d3 Hydrochloride at the remote 1-methyl position of the imidazolidine ring preserves the prodrug activation pathway via hCE1-mediated ethyl ester hydrolysis [2]. This enables researchers to track the conversion of Imidapril to its active metabolite Imidaprilat without the label interfering with the enzymatic activation step. The compound can be used to distinguish exogenously administered Imidapril from endogenous or co-administered compounds in complex biological matrices, facilitating studies of drug-drug interactions, enzyme inhibition kinetics, and metabolic pathway elucidation [2].

Calibration Standard for Quantitative NMR and GC-MS Analysis in Pharmaceutical Quality Control

Beyond LC-MS/MS, Imidapril-d3 Hydrochloride is specified for use as a quantitative internal standard in NMR and GC-MS analytical workflows . The deuterium labeling provides a distinct spectroscopic signature in ²H-NMR and enables mass differentiation in GC-MS applications where the compound is sufficiently volatile or can be derivatized. This multi-platform compatibility expands the utility of a single procurement for laboratories employing orthogonal analytical techniques for method cross-validation or impurity profiling .

Long-Term Reference Standard for Multi-Year Pharmacokinetic and Toxicokinetic Study Programs

The documented powder stability of 3 years at -20°C and 2 years at 4°C supports the use of Imidapril-d3 Hydrochloride as a long-term reference standard in multi-year preclinical and clinical pharmacokinetic studies . For laboratories conducting serial pharmacokinetic assessments or maintaining validated bioanalytical methods over extended periods, this stability profile reduces the frequency of reference standard re-qualification and minimizes lot-to-lot variability that could confound longitudinal data interpretation . Storage under inert atmosphere and protection from moisture is required due to the hygroscopic nature of the compound [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidapril-d3 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.